Benzyl azepan-3-ylcarbamate
CAS No.: 1044561-15-0
Cat. No.: VC2944465
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1044561-15-0 |
---|---|
Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.32 g/mol |
IUPAC Name | benzyl N-(azepan-3-yl)carbamate |
Standard InChI | InChI=1S/C14H20N2O2/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) |
Standard InChI Key | MOANXMDVDCOFBM-UHFFFAOYSA-N |
SMILES | C1CCNCC(C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CCNCC(C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Benzyl azepan-3-ylcarbamate features several key structural elements:
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A seven-membered azepane ring (saturated heterocycle containing one nitrogen)
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A carbamate functional group attached at the 3-position of the azepane ring
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A benzyl group connected to the carbamate oxygen
The compound can exist in different forms, including the free base and as various salts. The hydrochloride salt form, for example, offers improved solubility in aqueous media compared to the free base.
Physical and Chemical Properties
The physical and chemical properties of benzyl azepan-3-ylcarbamate are outlined in the following table:
Property | Value/Description |
---|---|
Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.32 g/mol |
Physical Appearance | White to off-white crystalline solid |
Solubility | Soluble in organic solvents (DMSO, methanol, chloroform); limited water solubility |
Melting Point | 112-115°C (approximate range) |
Stability | Relatively stable under standard laboratory conditions; sensitive to strong oxidizing agents |
Functional Groups | Carbamate, tertiary amine |
Isomeric Forms
The stereocenter at the 3-position of the azepane ring gives rise to two enantiomers: (R)-benzyl azepan-3-ylcarbamate and (S)-benzyl azepan-3-ylcarbamate. These enantiomers may exhibit different biological activities and pharmacological profiles, highlighting the importance of stereochemistry in drug development and research.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of benzyl azepan-3-ylcarbamate typically involves several strategic approaches, each with specific advantages and limitations:
From Azepan-3-one Derivatives
This approach involves the conversion of azepan-3-one to an intermediate imine or oxime, followed by reduction and subsequent carbamate formation using benzyl chloroformate. The stereoselectivity of the reduction step can be controlled using appropriate reducing agents to yield predominantly one enantiomer.
From Azepan-3-amine Precursors
Direct carbamoylation of azepan-3-amine with benzyl chloroformate represents another viable synthetic route. This method is particularly useful when starting with enantiomerically pure azepan-3-amine, as it preserves the stereochemical integrity of the starting material.
Optimization of Reaction Conditions
Reaction parameters that significantly impact the yield and purity of benzyl azepan-3-ylcarbamate include:
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Solvent selection: Dichloromethane, tetrahydrofuran, or acetonitrile are commonly employed
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Base selection: Triethylamine, pyridine, or potassium carbonate
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Temperature: Typically maintained between 0-25°C to minimize side reactions
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Reaction time: Usually 4-8 hours, monitored by thin-layer chromatography or HPLC
Purification Techniques
Common purification methods for benzyl azepan-3-ylcarbamate include:
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Column chromatography (silica gel, ethyl acetate/hexane gradient)
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Recrystallization from appropriate solvent systems
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Preparative HPLC for obtaining high-purity material, especially for analytical standards
Biological Activity and Applications
Enzyme Interactions
Benzyl azepan-3-ylcarbamate and its derivatives have demonstrated interactions with various enzymatic systems. The compound's structural features enable it to:
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Potentially inhibit specific enzymes involved in metabolic pathways
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Modulate enzyme activity through reversible or irreversible binding
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Serve as a structural scaffold for developing more potent enzyme inhibitors
Receptor Modulation
Research findings suggest potential interactions with various receptor systems, particularly:
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Neurotransmitter receptors in the central nervous system
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Receptors involved in pain perception and modulation
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Regulatory receptors in immune function
Applications in Medicinal Chemistry
The compound and its structural analogs have been explored for various applications in medicinal chemistry:
Application Area | Potential Role |
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Neuropharmacology | Modulation of neurotransmitter systems |
Pain Management | Novel analgesic development |
Immunomodulation | Regulation of immune responses |
Cancer Research | Investigation as potential cytotoxic agents |
Metabolic Disorders | Enzyme inhibition for metabolic regulation |
Structure-Activity Relationship Studies
Influence of Azepane Ring Modifications
Modifications to the azepane ring significantly impact the biological activity of benzyl azepan-3-ylcarbamate derivatives:
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Ring size variations (e.g., comparison with six-membered piperidine analogs)
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Introduction of additional heteroatoms into the ring
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Substitution at various positions of the azepane ring
Carbamate Linkage Modifications
The carbamate functional group provides opportunities for structural optimization:
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Replacement with other functional groups (urea, amide, etc.)
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Modification of the carbonyl group
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Alteration of the leaving group characteristics
Benzyl Group Substitutions
The benzyl group represents another site for potential structural modifications:
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Introduction of electron-withdrawing or electron-donating substituents
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Replacement with other aromatic or heteroaromatic systems
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Alteration of the linker length between the aryl group and the carbamate oxygen
Analytical Characterization
Spectroscopic Identification
Various spectroscopic techniques are employed for the identification and characterization of benzyl azepan-3-ylcarbamate:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Characteristic NMR signals for benzyl azepan-3-ylcarbamate include:
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¹H NMR: Signals for benzyl CH₂ (≈5.0 ppm), azepane ring protons (1.5-4.0 ppm), and NH proton (≈5.5-6.5 ppm)
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¹³C NMR: Carbonyl carbon (≈155-156 ppm), benzyl carbons (128-136 ppm), and azepane ring carbons (25-55 ppm)
Infrared Spectroscopy
Key IR absorption bands include:
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Carbamate C=O stretching (≈1690-1710 cm⁻¹)
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N-H stretching (≈3300-3400 cm⁻¹)
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C-O stretching (≈1200-1250 cm⁻¹)
Mass Spectrometry
Common fragmentation patterns in mass spectrometry include:
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Molecular ion peak
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Loss of the benzyl group
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Fragmentation of the azepane ring
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods have been developed for the analysis of benzyl azepan-3-ylcarbamate:
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Reversed-phase HPLC using C18 columns
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Normal-phase chromatography for isomer separation
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Chiral chromatography for enantiomeric resolution
X-ray Crystallography
X-ray crystallographic studies provide detailed information about:
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Bond lengths and angles
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Conformational preferences
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Intermolecular interactions in the solid state
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Absolute configuration determination for chiral variants
Comparative Analysis with Structural Analogs
Comparison with Position Isomers
Benzyl azepan-3-ylcarbamate can be compared with its position isomers, such as benzyl azepan-4-ylcarbamate:
Property | Benzyl Azepan-3-ylcarbamate | Benzyl Azepan-4-ylcarbamate |
---|---|---|
Conformational Flexibility | Moderate | Higher |
Receptor Binding Profile | Specific pattern | Different selectivity |
Synthetic Accessibility | Moderate complexity | Similar complexity |
Solubility Profile | Less water-soluble | Similar solubility |
Comparison with Ring-Size Variants
Comparing benzyl azepan-3-ylcarbamate with similar compounds containing different ring sizes:
Ring System | Conformational Preferences | Biological Activity Differences |
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Piperidine (6-membered) | More rigid | Often more potent but less selective |
Azepane (7-membered) | Moderate flexibility | Balance of potency and selectivity |
Azocane (8-membered) | Highly flexible | Often less potent but potentially more selective |
Effect of Carbamate Variations
The impact of modifying the carbamate functionality:
Functional Group | Chemical Stability | Biological Implications |
---|---|---|
Carbamate | Moderate stability | Good balance of stability and reactivity |
Amide | Higher stability | Typically lower reactivity |
Urea | High stability | Different hydrogen bonding patterns |
Carbonate | Lower stability | More readily hydrolyzed |
Future Research Directions
Targeted Synthesis of Novel Derivatives
Future research could focus on developing new derivatives with enhanced properties:
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Incorporation of additional functional groups
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Design of conjugates with biomolecules
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Development of prodrug approaches
Expanded Biological Evaluation
Further biological evaluation could explore:
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Comprehensive receptor binding profiles
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In vivo efficacy in disease models
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Toxicological assessments
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Structure-based drug design approaches
Advanced Applications
Potential advanced applications include:
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Development as building blocks for complex molecules
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Utilization in bioorthogonal chemistry
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Integration into controlled-release drug delivery systems
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Application in combinatorial chemistry libraries
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